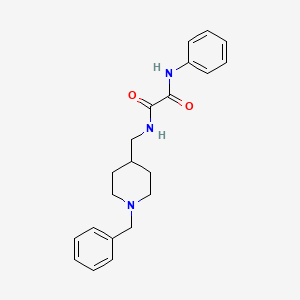

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide” is a chemical compound with the molecular formula C17H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “this compound”, involves various catalysts and has been the subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzyl group attached to a piperidin-4-yl ring, which is further connected to an oxalamide group . The compound has a molecular weight of 303.4 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 303.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 303.19467705 g/mol . The compound has a topological polar surface area of 61.4 Ų and a heavy atom count of 22 .Scientific Research Applications

Melanin Concentrating Hormone Receptor 1 Antagonists

Research on derivatives of piperidine, such as 4-(1-benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, has shown potential in treating obesity. These compounds act as antagonists for melanin concentrating hormone receptor 1 (MCHr1), which is implicated in weight regulation. However, their cardiovascular safety profile needs careful evaluation (Kym et al., 2005).

Orexin Receptor Antagonism in Binge Eating

Studies involving similar compounds have indicated their effectiveness in managing compulsive food consumption. For instance, GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, has demonstrated efficacy in reducing binge eating in animal models without inducing sleep, suggesting its potential use in treating eating disorders with a compulsive component (Piccoli et al., 2012).

5-Hydroxytryptamine2A Receptor Inverse Agonism

Another area of interest is the development of compounds like ACP-103, which act as inverse agonists at 5-hydroxytryptamine (5-HT)2A receptors. These agents have shown promise in animal models for their potential antipsychotic properties, indicating their relevance in the treatment of psychiatric disorders (Vanover et al., 2006).

Potential in Cancer Therapy

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their binding properties at sigma1 and sigma2 receptors. With high affinity for sigma1 receptors, these compounds show promise in the development of potential radiotracers for imaging studies in cancer diagnostics (Huang et al., 1998).

Neuroprotective Effects in Alzheimer's Disease

Compounds like ASS234 have shown potential as multitarget propargylamines for Alzheimer's Disease therapy. They not only inhibit human acetylcholinesterase and monoamine oxidase A/B but also prevent beta-amyloid aggregation, a key feature in Alzheimer’s pathophysiology. Additionally, they exhibit antioxidant properties, which might contribute to their neuroprotective effects (Ramos et al., 2016).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives have been reported to have a wide variety of biological activities .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKDPFBTBVVQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)

![N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2939222.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B2939226.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis](/img/structure/B2939240.png)